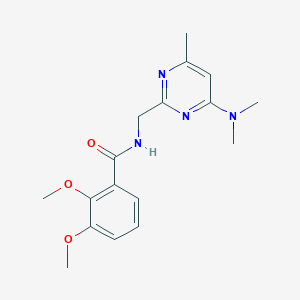

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,3-dimethoxybenzamide

Description

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,3-dimethoxybenzamide is a synthetic small molecule characterized by a pyrimidine core substituted with dimethylamino and methyl groups at positions 4 and 6, respectively. The pyrimidine ring is linked via a methylene bridge to a benzamide moiety bearing methoxy substituents at positions 2 and 3.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-11-9-15(21(2)3)20-14(19-11)10-18-17(22)12-7-6-8-13(23-4)16(12)24-5/h6-9H,10H2,1-5H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGIWWRHVVGWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=C(C(=CC=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactionsThe final step involves coupling the pyrimidine derivative with 2,3-dimethoxybenzoyl chloride under controlled conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, molecular oxygen, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups .

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,3-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Bioactivity: The target compound’s dimethylamino group at position 4 of the pyrimidine may enhance solubility compared to chlorine substituents in ’s EGFR inhibitors, which prioritize hydrophobic interactions for kinase binding . The 2,3-dimethoxybenzamide moiety is distinct from the dichlorobenzamide in , suggesting divergent binding modes or target preferences.

Synthetic Feasibility :

- Yields for related compounds vary significantly. For example, SiFA-M-FP () was synthesized in 49% yield , whereas the triazine derivative () required multi-step functionalization, indicating higher complexity .

Physicochemical Properties: The thienopyrimidine in incorporates a bulkier heterocyclic core, likely reducing aqueous solubility compared to the target compound’s simpler pyrimidine scaffold .

Biological Targets: While the target compound lacks explicit target data, its structural analogs (e.g., EGFR inhibitors in ) highlight the diaminopyrimidine scaffold’s versatility in targeting kinases. The absence of a fluorosilyl group (cf.

Contradictions and Limitations

- describes peptidomimetic pyrimidine derivatives with stereochemical complexity, which contrasts with the target compound’s simpler achiral structure. This underscores the diversity of pyrimidine applications but complicates direct comparisons .

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,3-dimethoxybenzamide is a synthetic compound notable for its complex structure and potential biological activities. This article discusses its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

The compound features several significant structural components:

- Pyrimidine Ring : Contributes to the compound's reactivity and biological interactions.

- Dimethylamino Group : Enhances solubility and may influence pharmacological properties.

- Dimethoxybenzamide Moiety : Provides additional functional characteristics that may affect bioactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action is believed to involve modulation of specific biochemical pathways, potentially through receptor interactions.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes, which could be beneficial in treating diseases linked to metabolic dysregulation.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, suggesting it may help in conditions like neurodegeneration by reducing oxidative stress or inflammation.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Research demonstrated that this compound significantly reduced cell viability in human cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic Insights : A study focused on the interactions of this compound with specific cellular receptors, revealing that it modulates signaling pathways associated with cell growth and apoptosis. This suggests a dual role in both inhibiting tumor growth and promoting programmed cell death in malignant cells.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Core : Starting from readily available pyrimidine derivatives.

- Introduction of Dimethylamino Group : Achieved through alkylation reactions.

- Coupling with Dimethoxybenzoyl Chloride : This step finalizes the formation of the benzamide moiety.

Applications

This compound has diverse applications:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer and metabolic disorders.

- Biochemical Research : Useful in studying enzyme inhibition and receptor modulation.

Comparative Analysis

The following table summarizes key characteristics and findings related to similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-(4-(dimethylamino)-6-methylpyrimidin-2-yl)aminomethyl)benzamide | Benzamide with pyrimidine | Potential anticancer activity |

| N-(4-(dimethylamino)-6-methylpyrimidin-2-yl)acetamide | Acetamide derivative | Enhanced solubility |

| N-(4-hydroxyphenyl)acetamide | Hydroxy group instead of methoxy | Altered pharmacological profile |

Q & A

Q. What are the optimal synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,3-dimethoxybenzamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including pyrimidine ring formation and coupling with the benzamide moiety. Key steps include:

- Coupling reactions : Amide bond formation between the pyrimidine-methylamine intermediate and 2,3-dimethoxybenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres .

- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

- Characterization : NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity assessment, and mass spectrometry for molecular weight verification .

Q. How does the compound’s structural configuration influence its reactivity in biological assays?

The compound’s pyrimidine ring and dimethylamino group enhance solubility and facilitate hydrogen bonding with biological targets. The 2,3-dimethoxybenzamide moiety contributes to π-π stacking interactions, critical for binding to enzymes like kinases or acetyltransferases . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by analyzing steric and electronic complementarity .

Q. What standard protocols are used to evaluate the compound’s stability under varying storage conditions?

- Accelerated stability testing : Incubate at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor via UV spectroscopy for shifts in λmax.

- Solution stability : Assess in PBS or DMSO at 4°C, -20°C, and room temperature, quantifying decomposition via LC-MS .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s IC50 values across different enzyme inhibition assays be resolved?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Methodological strategies include:

- Standardized assay protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.5, 10 mM MgCl2) and validate with positive controls (e.g., staurosporine for kinases) .

- Counter-screening : Test against related enzymes (e.g., PIM1 vs. CDK2) to confirm selectivity .

- Data normalization : Report IC50 values relative to internal standards and account for solvent effects (e.g., DMSO <0.1%) .

Q. What strategies optimize the compound’s stereochemical integrity during synthesis?

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during pyrimidine-methylamine synthesis to control stereocenters .

- Asymmetric catalysis : Use palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to minimize racemization .

- Diastereomeric resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Substituent variation : Replace the dimethylamino group with cyclopropyl or trifluoromethyl groups to modulate lipophilicity and metabolic stability .

- Scaffold hopping : Replace the pyrimidine ring with triazolo[4,3-b]pyridazine to improve binding kinetics .

- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent positions with IC50 trends .

Q. What computational methods predict off-target interactions and toxicity profiles?

- Molecular dynamics simulations : Analyze binding persistence to non-target proteins (e.g., cytochrome P450 isoforms) .

- ToxCast profiling : Use in silico tools like SwissADME to predict hepatic clearance and hERG channel inhibition risks .

- Druggability scores : Calculate ligand efficiency metrics (e.g., LE, LLE) to prioritize derivatives with balanced potency and safety .

Methodological Considerations

- Contradiction mitigation : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Reaction optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.